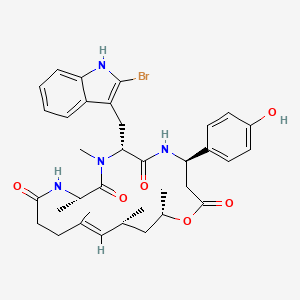
Jaspamide j
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jaspamide J is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it has been shown to exhibit cytotoxic and microfilament disruption activity. It has a role as an actin polymerisation inhibitor, an antineoplastic agent, an animal metabolite and a marine metabolite. It is a cyclodepsipeptide, a macrocycle and an organobromine compound.
Aplicaciones Científicas De Investigación
1. Polyploidization in HL-60 Cells
Jaspamide, derived from the marine sponge Hemiastrella minor, shows antiproliferative activity and induces polyploidization in HL-60 cells. It causes a significant increase in cells with increased DNA content, indicating its role in inducing multinucleation and influencing cell size and number of nuclei (Nakazawa et al., 2001).
2. Effect on Cardiomyocyte Function
While focusing on cardiotoxicity, jaspamide was found to inhibit several cardiac ion channels including Kv1.5, Cav1.2, Cav3.2, and HCN2. It also affected cardiomyocyte contraction and viability, indicating a possible role in cardiotoxicity (Schweikart et al., 2013).
3. Actin Organization and Cellular Processes
Jaspamide reorganizes actin from a fibrous network to focal aggregates in HL-60 cells and human monocytes. It inhibits ruffling and intracellular movement but does not affect phagocytic activity or respiratory burst activity. This highlights its role in understanding the molecular mechanisms of actin involvement in these processes (Fabian et al., 1999).
4. Apoptosis and CD10 Expression
Jaspamide induces apoptosis and CD10 expression in HL-60 cells, suggesting its involvement in programmed cell death and granulocytic differentiation (Cioca & Kitano, 2002).
5. Nonpeptide Mimetics
Nonpeptide mimetics of jaspamide have been synthesized to investigate the structure-activity relationship. These mimetics exhibit similar biological profiles to jaspamide, suggesting their potential in pharmacological applications (Kahn et al., 2009).
6. Jaspamide Derivatives and Antitumor Activity
New jaspamide derivatives isolated from Jaspis splendens showed significant antitumor activity. They inhibited the growth of mouse lymphoma cell lines, indicating their potential in cancer research (Ebada et al., 2009).
7. Effects on Leukemic Cell Lines
Jaspamide significantly inhibits the self-renewal capacity of leukemic progenitors and induces immunophenotypic maturation, providing a potential tool for treating acute myeloid leukemia (AML) (Fabian et al., 1995).
Propiedades
Nombre del producto |
Jaspamide j |
|---|---|
Fórmula molecular |
C35H43BrN4O6 |
Peso molecular |
695.6 g/mol |
Nombre IUPAC |
(4R,7R,10S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,15,17,19-pentamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |
InChI |
InChI=1S/C35H43BrN4O6/c1-20-10-15-31(42)37-23(4)35(45)40(5)30(18-27-26-8-6-7-9-28(26)38-33(27)36)34(44)39-29(24-11-13-25(41)14-12-24)19-32(43)46-22(3)17-21(2)16-20/h6-9,11-14,16,21-23,29-30,38,41H,10,15,17-19H2,1-5H3,(H,37,42)(H,39,44)/b20-16+/t21-,22-,23-,29+,30+/m0/s1 |
Clave InChI |
JCKVLCSMPHMFGK-CBRUVUFKSA-N |
SMILES isomérico |
C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)CC/C(=C1)/C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
SMILES canónico |
CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)CCC(=C1)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-tetradecyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262467.png)
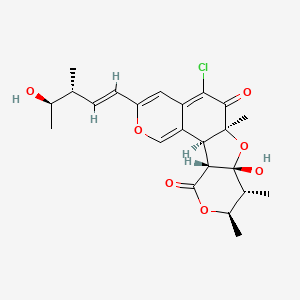
![5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate](/img/structure/B1262472.png)
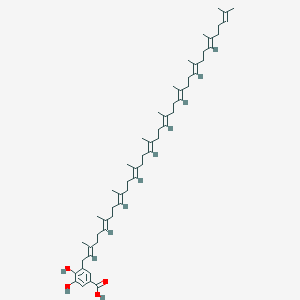
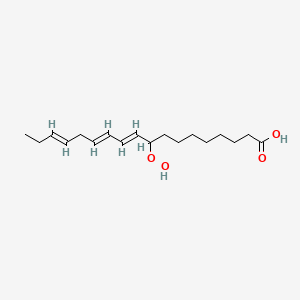
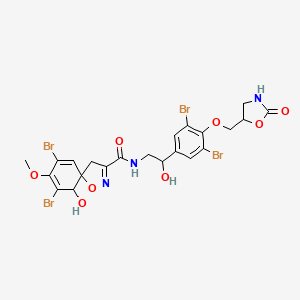

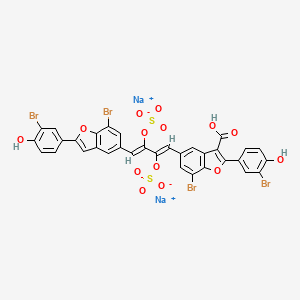
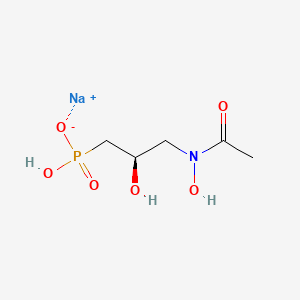
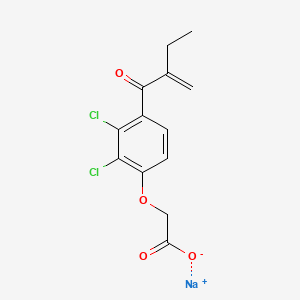
![sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262485.png)


